(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
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Overview
Description
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that features both imidazole and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyrazole rings. For instance, the reaction might involve the use of amines, aldehydes, and nitriles under catalytic conditions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted imidazo[1,2-b]pyrazoles .
Scientific Research Applications
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar reactivity but fewer functional groups.
Pyrazole: Another related compound with a similar ring structure but different substituents.
Imidazo[1,2-a]pyridine: A compound with a fused ring system similar to imidazo[1,2-b]pyrazole but with different biological activities.
Uniqueness
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is unique due to its specific combination of imidazole and pyrazole rings, along with the isobutyl and methanol substituents. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-6-yl]methanol |
InChI |
InChI=1S/C10H15N3O/c1-8(2)6-12-3-4-13-10(12)5-9(7-14)11-13/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
OLBKCSIMANSQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)CO |
Origin of Product |
United States |
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